Chain-Length-Dependent Separation Distance: PEG4-Cl Provides an Additional ~3.5 Å of Contour Length Relative to PEG3-Cl
Each ethylene oxide repeating unit in a PEG chain adds approximately 3.5 Å of contour length. The target compound, containing four such units (PEG4), provides a fully extended end-to-end distance approximately 14 Å, versus approximately 10.5 Å for the three-unit analog triethylene glycol monochloride (PEG3-Cl, CAS 5197-62-6) . This ~33% increase in maximum separation distance is mechanistically significant in PROTAC ternary complex formation, where linker lengths between 12 and over 20 carbon-equivalents are reported as the empirically optimal range; PEG4 falls within this window while PEG3 lies at the lower boundary .
| Evidence Dimension | Fully extended end-to-end distance (estimated contour length) |
|---|---|
| Target Compound Data | ~14 Å (PEG4, 4 ethylene oxide units) |
| Comparator Or Baseline | ~10.5 Å (PEG3-Cl, 3 ethylene oxide units, CAS 5197-62-6) |
| Quantified Difference | ~3.5 Å increase (≈33%) |
| Conditions | Calculated based on 3.5 Å per ethylene oxide repeat unit; assumes fully extended conformation in solution |
Why This Matters
A single-unit chain-length difference shifts the physical reach of the linker by roughly one covalent bond, which can determine whether a bifunctional degrader achieves productive ternary complex formation or fails, directly impacting PROTAC DC₅₀ values in cellular assays.
